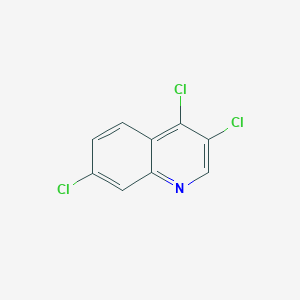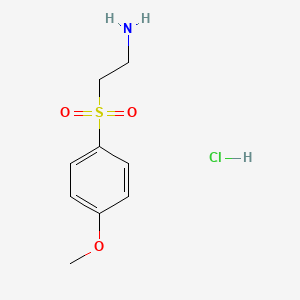
2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride” is a derivative of benzenesulfonyl chloride, with an ethylamine group and a methoxy group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (a six-carbon ring with alternating double bonds), a sulfonyl group (SO2), a methoxy group (OCH3), and an ethylamine group (C2H5NH2). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl group. The presence of the amine could make it a potential nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzenesulfonyl derivatives are solid at room temperature .Aplicaciones Científicas De Investigación
1. Metabolic Studies and Analysis
Research involving 2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride has been utilized in studies related to metabolism and analytical chemistry. For instance, the in vivo metabolism of psychoactive phenethylamines in rats has been studied, where various metabolites including derivatives of 2-(4-Methoxy-benzenesulfonyl)-ethylamine were identified (Kanamori et al., 2002). Additionally, methods for determining aliphatic amines in wastewater and surface water using derivatization with benzenesulfonyl chloride have been developed, showcasing the use of related compounds in environmental studies (Sacher et al., 1997).
2. Synthesis and Pharmacology
The compound has been utilized in the synthesis of various pharmacologically active compounds. For instance, studies on the synthesis of benzocarbazoloquinones involved the use of related benzenesulfonyl compounds (Rajeswaran & Srinivasan, 1994). Another study focused on the synthesis of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides, investigating their antibacterial properties against Escherichia coli (Abbasi et al., 2019).
3. Coordination Chemistry and Fluorescence
In coordination chemistry and the study of fluorescence properties, derivatives of 2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride have been used. A study on the assembly of Zn(II) coordination complexes used related pyrazolone-type Salen ligands for creating compounds with interesting fluorescence properties (Song et al., 2015).
4. Organometallic Chemistry
The compound has also found applications in organometallic chemistry. Research on orthometalation of primary amines, including orthopalladation of primary benzylamines and (2-Phenylethyl)amine, utilized similar benzenesulfonyl compounds (Vicente et al., 1997).
5. Polymerization Catalysts
In polymer science, related compounds have been used in catalysts for copolymerization processes. For example, palladium aryl sulfonate phosphine catalysts were developed for the copolymerization of acrylates with ethene, demonstrating the compound's utility in materials science (Skupov et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfonylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPJPPQOYXJVJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

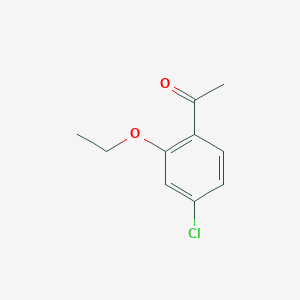
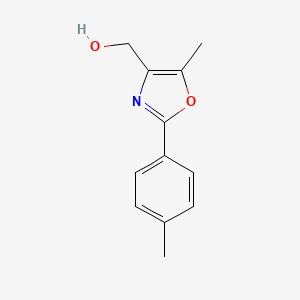
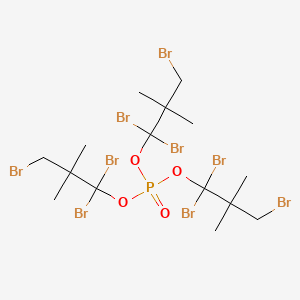
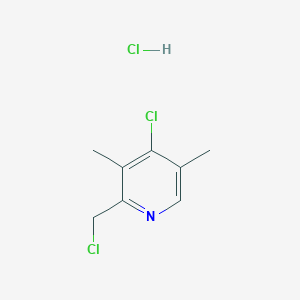
![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)
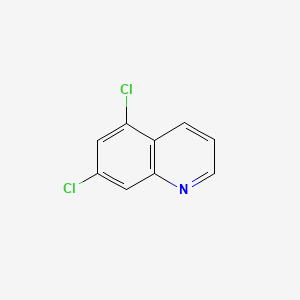
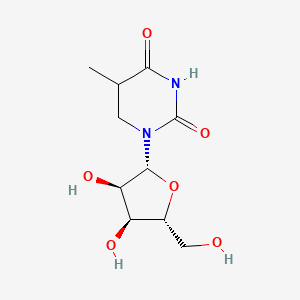
![2-[(Tert-butoxycarbonyl)amino]octanoic acid](/img/structure/B1370280.png)
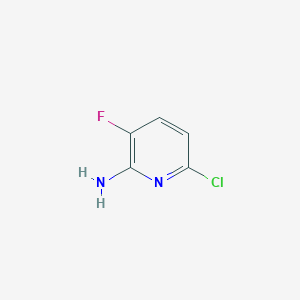
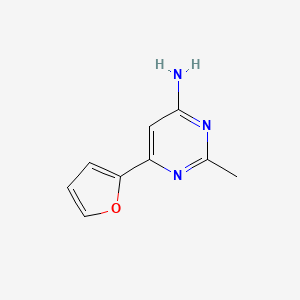
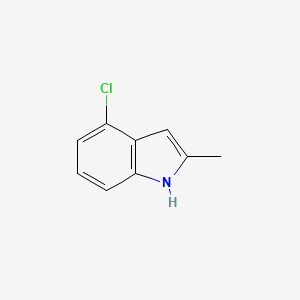
![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)

